molecular formula C18H18ClNO4 B3752772 propyl 3-{[(2-chlorophenoxy)acetyl]amino}benzoate

propyl 3-{[(2-chlorophenoxy)acetyl]amino}benzoate

Cat. No.: B3752772
M. Wt: 347.8 g/mol
InChI Key: UYUJISUELMSBKR-UHFFFAOYSA-N
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Description

Propyl 3-{[(2-chlorophenoxy)acetyl]amino}benzoate is a synthetic organic compound known for its potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a propyl ester group, a chlorophenoxyacetyl moiety, and an aminobenzoate core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 3-{[(2-chlorophenoxy)acetyl]amino}benzoate typically involves a multi-step process. One common method includes the following steps:

    Formation of 2-chlorophenoxyacetic acid: This is achieved by reacting 2-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Acylation of 3-aminobenzoic acid: The 2-chlorophenoxyacetic acid is then reacted with 3-aminobenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the intermediate 3-{[(2-chlorophenoxy)acetyl]amino}benzoic acid.

    Esterification: Finally, the intermediate is esterified with propanol in the presence of an acid catalyst such as sulfuric acid to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Propyl 3-{[(2-chlorophenoxy)acetyl]amino}benzoate can undergo various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Hydrolysis: Sodium hydroxide or hydrochloric acid.

    Substitution: Sodium methoxide or potassium tert-butoxide.

    Reduction: Hydrogen gas with palladium on carbon.

Major Products

    Hydrolysis: 3-{[(2-chlorophenoxy)acetyl]amino}benzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Reduction: Amino derivatives of the compound.

Scientific Research Applications

Mechanism of Action

The mechanism by which propyl 3-{[(2-chlorophenoxy)acetyl]amino}benzoate exerts its effects involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to inhibit the secretion of SLPI, which is involved in the metastasis of certain cancers. The compound interacts with the retinoblastoma tumor suppressor protein (Rb), releasing FoxM1 from the Rb-FoxM1 complex, thereby affecting the expression of genes involved in cancer metastasis .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-{[(2-chlorophenoxy)acetyl]amino}benzoate: Similar structure but with a methyl ester group instead of a propyl ester.

    Ethyl 3-{[(2-chlorophenoxy)acetyl]amino}benzoate: Similar structure but with an ethyl ester group.

Uniqueness

Propyl 3-{[(2-chlorophenoxy)acetyl]amino}benzoate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. The propyl group may provide different pharmacokinetic properties compared to its methyl and ethyl counterparts, potentially making it more effective in certain applications.

Properties

IUPAC Name

propyl 3-[[2-(2-chlorophenoxy)acetyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4/c1-2-10-23-18(22)13-6-5-7-14(11-13)20-17(21)12-24-16-9-4-3-8-15(16)19/h3-9,11H,2,10,12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYUJISUELMSBKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC(=CC=C1)NC(=O)COC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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